molecular formula C9H11BrFN B1415217 [(2-Bromo-5-fluorophenyl)methyl]dimethylamine CAS No. 1199781-28-6

[(2-Bromo-5-fluorophenyl)methyl]dimethylamine

Cat. No.: B1415217
CAS No.: 1199781-28-6
M. Wt: 232.09 g/mol
InChI Key: PQLZJMRZVCZJBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-Bromo-5-fluorophenyl)methyl]dimethylamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom and a fluorine atom attached to a benzene ring, along with a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Bromo-5-fluorophenyl)methyl]dimethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-5-fluorobenzyl chloride and dimethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene.

    Procedure: The 2-bromo-5-fluorobenzyl chloride is reacted with dimethylamine under reflux conditions. The reaction mixture is then cooled, and the product is extracted using an organic solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

[(2-Bromo-5-fluorophenyl)methyl]dimethylamine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like ethanol or water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Products include substituted amines or alcohols.

    Oxidation: Products include N-oxides.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

[(2-Bromo-5-fluorophenyl)methyl]dimethylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(2-Bromo-5-fluorophenyl)methyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity. The dimethylamine group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

[(2-Bromo-5-fluorophenyl)methyl]dimethylamine can be compared with other similar compounds, such as:

    [(2-Chloro-5-fluorophenyl)methyl]dimethylamine: Similar structure but with a chlorine atom instead of bromine.

    [(2-Bromo-4-fluorophenyl)methyl]dimethylamine: Similar structure but with the fluorine atom in a different position.

    [(2-Bromo-5-chlorophenyl)methyl]dimethylamine: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The unique combination of bromine and fluorine atoms in this compound can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(2-bromo-5-fluorophenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-12(2)6-7-5-8(11)3-4-9(7)10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLZJMRZVCZJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-Bromo-5-fluorophenyl)methyl]dimethylamine
Reactant of Route 2
Reactant of Route 2
[(2-Bromo-5-fluorophenyl)methyl]dimethylamine
Reactant of Route 3
Reactant of Route 3
[(2-Bromo-5-fluorophenyl)methyl]dimethylamine
Reactant of Route 4
[(2-Bromo-5-fluorophenyl)methyl]dimethylamine
Reactant of Route 5
Reactant of Route 5
[(2-Bromo-5-fluorophenyl)methyl]dimethylamine
Reactant of Route 6
Reactant of Route 6
[(2-Bromo-5-fluorophenyl)methyl]dimethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.